methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a chlorophenylmethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Chlorophenylmethyl Substitution: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 1-[(2-chlorophenyl)methyl]-4-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways or microbial growth.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their death or growth inhibition.
Materials Science: Its electronic or optical properties may be utilized in the development of sensors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(2-chlorophenyl)methyl]-4-amino-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.
Uniqueness
Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets or materials. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-4-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)11-10(16(18)19)7-15(14-11)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNKVZIHSZPEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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